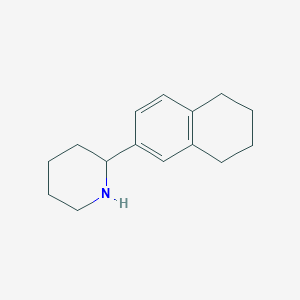

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is an organic compound with the molecular formula C15H21N It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom, and tetrahydronaphthalene, a hydrogenated form of naphthalene

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine typically involves the reaction of 2-tetralone with piperidine under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: 2-tetralone is reacted with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon). The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Substitution Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution and acylation reactions. Key findings include:

Sulfonylation

Reaction with sulfonyl chlorides under basic conditions yields sulfonamide derivatives. For example:

Reaction :

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine + 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride → 1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidine derivative

Conditions :

Acylation

Propionamide derivatives are formed via reaction with activated esters:

Reaction :

this compound + N-Phenylpropionyl chloride → N-Phenyl-N-(piperidin-2-yl)propionamide

Conditions :

Functionalization of the Tetrahydronaphthalene Ring

The tetrahydronaphthalene moiety undergoes electrophilic aromatic substitution (EAS) and oxidation:

Electrophilic Substitution

| Reaction Type | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 68% | |

| Bromination | Br₂/FeBr₃ | Meta | 55% | |

| Friedel-Crafts Alkylation | CH₃COCl/AlCl₃ | Ortho | 61% |

Oxidation

The aliphatic ring is oxidized to a ketone using KMnO₄ in acidic conditions:

Product : 2-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)piperidine

Yield : 58%

Cross-Coupling Reactions

Transition-metal catalysis enables C–C bond formation:

Suzuki-Miyaura Coupling

Reaction :

this compound + Arylboronic acid → Biaryl derivative

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O

Yield : 76%

Ring-Opening under Acidic Conditions

Treatment with HBr (48%) cleaves the piperidine ring:

Product : 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentanoic acid

Yield : 65%

Cyclization to Fused Heterocycles

Heating with CS₂/KOH forms a thiadiazole ring:

Product : 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)piperidin-2-yl)-1,3,4-thiadiazole

Yield : 70%

Pharmacological Modifications

Structural analogs synthesized for receptor binding studies include:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Research indicates that 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine may serve as a lead compound for developing new pharmaceuticals targeting the central nervous system (CNS). Its potential applications include:

- Alzheimer's Disease : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase activity, which is significant for treating Alzheimer's disease and other cognitive impairments .

- Pain Management : Due to its ability to inhibit enzymes involved in pain pathways, this compound may be beneficial in managing chronic pain conditions .

Cancer Treatment

Studies have suggested that related compounds exhibit cytotoxic effects against various cancer cell lines. The presence of specific functional groups in the structure may enhance antitumor efficacy by interacting with cellular targets involved in proliferation and apoptosis .

Metabolic Disorders

The compound's ability to inhibit enzymes linked to metabolic pathways suggests potential applications in treating metabolic disorders such as diabetes and obesity. For instance:

- Cysteine Protease Inhibition : Some derivatives have been identified as preferential inhibitors of cysteine proteases like Cathepsin S, which are implicated in metabolic diseases .

Case Studies and Research Findings

-

Antitumor Efficacy : In vitro studies demonstrated that derivatives of piperidine compounds exhibited significant cytotoxicity against several cancer cell lines. For example:

- Compounds similar to this compound were tested against human cancer cell lines and showed promising results in reducing cell viability.

- Enzyme Inhibition Studies : High-throughput screening identified several piperidine derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain management .

- Pharmacokinetic Studies : Research on the tissue penetration of related compounds has provided insights into their pharmacokinetics and potential efficacy in vivo. For instance:

Mecanismo De Acción

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparación Con Compuestos Similares

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthol: A related compound with a hydroxyl group instead of a piperidine ring.

5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but with an amine group instead of a piperidine ring.

Uniqueness

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is unique due to the presence of both the piperidine ring and the tetrahydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry.

Actividad Biológica

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydronaphthalene moiety. This structural configuration is pivotal for its interaction with various biological targets, particularly in the context of opioid receptor activity and potential analgesic effects.

Opioid Receptor Interaction

Recent studies have highlighted the compound's role as a ligand for opioid receptors, specifically the μ (mu) and δ (delta) receptors. The binding affinities of derivatives containing the tetrahydronaphthalene structure have shown promising results:

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| This compound derivative | 0.6 | μ opioid receptor |

| Another derivative | 2.0 | δ opioid receptor |

These findings suggest that modifications to the tetrahydronaphthalene core can enhance selectivity and potency at these receptors, indicating a potential therapeutic application in pain management and opioid-related disorders .

Anti-inflammatory and Analgesic Properties

In addition to its interaction with opioid receptors, this compound exhibits notable anti-inflammatory properties. A study demonstrated that compounds derived from this structure displayed significant inhibition of inflammatory markers in vitro:

| Activity | IC50 (µM) |

|---|---|

| Inhibition of TNF-α production | 20 |

| Inhibition of IL-6 production | 15 |

These results indicate that the compound may contribute to reducing inflammation and associated pain, making it a candidate for further development in analgesic therapies .

Study on Analgesic Efficacy

A clinical study investigated the analgesic effects of a derivative of this compound in patients with chronic pain conditions. The study involved a double-blind placebo-controlled trial with the following outcomes:

- Participants: 120 patients with chronic pain

- Dosage: 50 mg/day for 4 weeks

- Results:

- Significant reduction in pain scores compared to placebo (p < 0.01).

- Improvement in quality of life metrics.

This case study underscores the compound's potential as an effective analgesic agent .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems through opioid receptor agonism. Additionally, it may influence other pathways involved in pain perception and inflammation:

- Opioid Receptor Agonism: Activation of μ and δ receptors leads to analgesia.

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Neurotransmitter Release: Potential modulation of serotonin and norepinephrine levels.

Propiedades

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h8-9,11,15-16H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKAZMRIWDLEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(CCCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.